molecular formula C14H8F2 B1312091 1,2-Bis(4-fluorophenyl)ethyne CAS No. 5216-31-9

1,2-Bis(4-fluorophenyl)ethyne

Cat. No.: B1312091
CAS No.: 5216-31-9
M. Wt: 214.21 g/mol
InChI Key: HFFUXLCRPYMGFM-UHFFFAOYSA-N
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Description

1,2-Bis(4-fluorophenyl)ethyne is an organic compound with the molecular formula C14H8F2. It is also known by its IUPAC name, 1-fluoro-4-[(4-fluorophenyl)ethynyl]benzene. This compound is characterized by the presence of two fluorophenyl groups connected by an ethyne (acetylene) linkage. It is a solid at room temperature and is used in various research and industrial applications .

Preparation Methods

1,2-Bis(4-fluorophenyl)ethyne can be synthesized through several synthetic routes. One common method involves the reaction of 4-fluoroiodobenzene with trimethylsilylacetylene in the presence of a palladium catalyst and a base such as triethylamine. The reaction proceeds via a Sonogashira coupling reaction, followed by desilylation to yield the desired product .

Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .

Chemical Reactions Analysis

1,2-Bis(4-fluorophenyl)ethyne undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts, bases like triethylamine, and oxidizing agents such as potassium permanganate. Major products formed from these reactions include diketones, alkanes, and substituted aromatic compounds .

Scientific Research Applications

1,2-Bis(4-fluorophenyl)ethyne has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Medicine: Research into its potential as a therapeutic agent for various diseases, including cancer and neurological disorders, is ongoing.

    Industry: It is used in the production of specialty polymers and materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 1,2-Bis(4-fluorophenyl)ethyne involves its interaction with specific molecular targets, such as enzymes and receptors. The ethyne linkage allows the compound to act as a ligand, binding to active sites and modulating the activity of the target molecules. This interaction can lead to inhibition or activation of enzymatic processes, depending on the nature of the target and the binding affinity of the compound .

Comparison with Similar Compounds

1,2-Bis(4-fluorophenyl)ethyne can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its fluorine atoms, which impart distinct electronic properties and influence its reactivity and binding interactions in various applications .

Properties

IUPAC Name

1-fluoro-4-[2-(4-fluorophenyl)ethynyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h3-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFFUXLCRPYMGFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#CC2=CC=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10412514
Record name 1-fluoro-4-[2-(4-fluorophenyl)ethynyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10412514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5216-31-9
Record name 1-fluoro-4-[2-(4-fluorophenyl)ethynyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10412514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To potassium t-butoxide (1.5 g, 13.4 mmol) in DMF (15 mL) at 75° C. was added as quickly as possible and all at once [(4-fluorophenyl)methyl]-1H-benzotriazole (1.14 g, 5 mmol) and (4-fluorophenyl)methylenebenzenamine (1.00 g, 5 mmol) dissolved in DMF (10 mL). Within a minute the solution is poured into ice-cold water (75 mL) crystallizing the title compound which was filtered and then chromatographed (PE). The acetylene 0.54 g (50%) recrystallizes as needles: mp 95°-96° C. (MeOH); (lit.1 94°-95° C.).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1.14 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
75 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A 2-Liter 4-neck round-bottom flask, equipped with an overhead mechanical stirrer, a nitrogen inlet, a condenser, placed inside a heating mantle, was charged with 1-ethynyl-4-fluorobenzene (500 g, 4.165 Mol), 1-fluoro-4-iodobenzene (715 g, 3.23 Mol), 22.5 g of dichlorobis(triphenylphosphine)palladium[II] catalyst, 6 g of copper[I] iodide, 8 g of triphenylphosphine, and 800 mL of anhydrous triethylamine. This was heated to reflux (~88° C. ) with stirring. Heating continued for 1 hour after which a gas chromatograph sample showed <1% starting material remained. The reaction mixture was cooled and the copious precipitate was filtered. The solids were washed with dry triethylamine. The combined triethylamine solutions were concentrated on the rotary evaporator and the brown residue was taken up in a minimum of dichloromethane. This was placed on a silica gel plug (about 1.5 kg) and eluted with hexanes (8L). The hexane fractions were concentrated on the rotary evaporator. The solid was recrystallized from methanol. The recrystallized solid, now a pale yellow material, was taken up in portions with hexane and the solution run through another silica gel plug (about 2 kg). The first 8L were clear, the next 16L (using recycled hexane) were yellow. The clear solutions were combined and stripped of solvent to yield a white solid. The yellow solutions were run through another clean silica gel plug to give a clear solution. This was stripped of solvent to give a white solid. The white solids were combined and dried to constant weight in a vacuum oven giving 648 g of the final product. (73% yield, m.p. 95°-97° C.).
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
715 g
Type
reactant
Reaction Step One
[Compound]
Name
copper[I] iodide
Quantity
6 g
Type
reactant
Reaction Step One
[Compound]
Name
dichlorobis(triphenylphosphine)palladium[II]
Quantity
22.5 g
Type
catalyst
Reaction Step One
Quantity
8 g
Type
catalyst
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Yield
73%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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